![molecular formula C12H13BrN2O2 B1376480 Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 192189-15-4](/img/structure/B1376480.png)
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H13BrN2O2 . It has a molecular weight of 297.15 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate consists of a pyrrolo[3,2-B]pyridine core with a bromine atom at the 3-position and a tert-butyl ester at the 1-position .Physical And Chemical Properties Analysis
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has a molecular weight of 297.15 g/mol . It has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 296.01604 g/mol . The topological polar surface area is 44.1 Ų . It has a heavy atom count of 17 .Applications De Recherche Scientifique
Application in Anionic Cascade Recyclization
The compound has been used in anionic cascade recyclization reactions. Ivanov (2020) demonstrated that treating certain pyrazolo[5,1-c][1,2,4]triazines with alkyl lithiums in THF at low temperatures led to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing its potential in complex chemical transformations (Ivanov, 2020).
Role in Palladium-Catalyzed Coupling Reactions
In 1991, Wustrow and Wise explored its use in palladium-catalyzed coupling reactions. They successfully coupled arylboronic acids with a partially reduced pyridine derivative to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, a process important for synthesizing various organic compounds (Wustrow & Wise, 1991).
In Situ Hydrolysis in Continuous Flow Synthesis
Herath and Cosford (2010) utilized this compound in the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. The method involved in situ hydrolysis of tert-butyl esters, demonstrating its versatility in streamlined and efficient synthesis processes (Herath & Cosford, 2010).
Contribution to Synthesis of Schiff Base Compounds
Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate, leading to Schiff base compounds. These compounds were characterized using various spectroscopic methods, highlighting the compound's role in the synthesis of complex organic structures (Çolak, Karayel, Buldurun, & Turan, 2021).
Application in Enantioselective Synthesis
Chung et al. (2005) reported the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, where a nitrile anion cyclization strategy was employed. This study showcases the application of tert-butyl pyrrolo carboxylates in producing chiral pyrrolidine structures, important in medicinal chemistry (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Propriétés
IUPAC Name |
tert-butyl 3-bromopyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-8(13)10-9(15)5-4-6-14-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXVEVRVYWWTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168472 | |
| Record name | 1,1-Dimethylethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate | |
CAS RN |
192189-15-4 | |
| Record name | 1,1-Dimethylethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192189-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



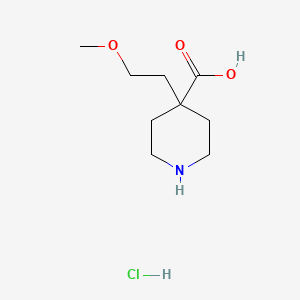
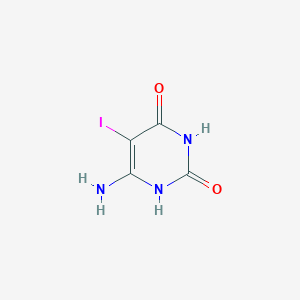

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)



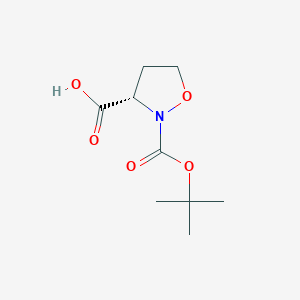
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

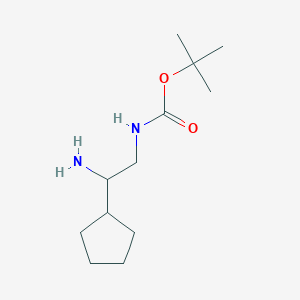

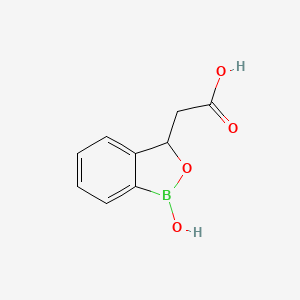
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)